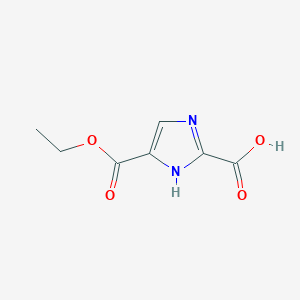

5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C7H8N2O4 |

|---|---|

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

5-ethoxycarbonyl-1H-imidazole-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-7(12)4-3-8-5(9-4)6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11) |

InChI-Schlüssel |

RXBKQHVUSIQCFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C(N1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oxidation of Methyl-Substituted Intermediates

Introducing a methyl group at position 2 during cyclocondensation (e.g., using pyruvic acid as a diketone) could allow post-synthesis oxidation to a carboxylic acid. For example, 5-ethoxycarbonyl-2-methylimidazole might be oxidized with potassium permanganate (KMnO₄) under acidic conditions to generate the carboxylic acid. Challenges include avoiding over-oxidation of the ethoxycarbonyl group and ensuring regioselectivity.

Halogenation-Carbonylation Sequences

A stepwise approach involving halogenation followed by carbonylation offers another potential pathway:

Bromination at Position 5

Starting with imidazole-2-carboxylic acid, bromination at position 5 using bromine (Br₂) in methylene chloride could yield 5-bromoimidazole-2-carboxylic acid. This intermediate could undergo palladium-catalyzed carbonylation with carbon monoxide (CO) and ethanol to introduce the ethoxycarbonyl group.

Reaction Conditions:

-

Catalyst : Pd(PPh₃)₄

-

Solvent : Tetrahydrofuran (THF)

-

Pressure : 1–5 bar CO

-

Temperature : 60–80°C

This method parallels the synthesis of aryl esters but requires validation for imidazole substrates.

Selective Esterification of Diacids

Imidazole-2,5-dicarboxylic acid could serve as a precursor, with selective esterification at position 5. Protecting the position 2 carboxylic acid as a methyl ester (using methanol and H₂SO₄) followed by ethyl esterification at position 5 (via ethanol and DCC coupling) might achieve the desired product. Subsequent hydrolysis of the methyl ester would yield the target compound.

Grignard-Based Formylation

The Grignard reaction described in WO2009071584A1 for Atipamezole synthesis could be adapted. For example, treating 5-iodoimidazole-2-carboxylic acid with isopropylmagnesium chloride generates a Grignard intermediate, which reacts with dimethylformamide (DMF) to introduce a formyl group. Reduction and esterification might then yield the ethoxycarbonyl moiety.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Reaktionstypen

5-(Ethoxycarbonyl)-1H-imidazol-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Imidazolderivate mit höheren Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder Aldehyd umwandeln.

Substitution: Die Ethoxycarbonylgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Imidazol-2,5-dicarbonsäure führen, während die Reduktion 5-(Ethoxycarbonyl)-1H-imidazol-2-methanol erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against several bacterial strains. Initial screenings suggest potential applications in antimicrobial therapies.

- Anticancer Properties : Similar imidazole derivatives have been studied for their ability to inhibit tumor growth by triggering apoptotic pathways in cancer cells. This indicates a potential use as a lead structure for developing new anticancer agents .

- Cholinesterase Inhibition : Studies on related compounds suggest that they may inhibit cholinesterase, which could be beneficial in treating conditions associated with cholinergic dysfunction.

Material Science Applications

In material science, this compound is explored for its role as a precursor in synthesizing novel polymers and materials. Its ability to form stable complexes with metal ions can be harnessed in catalysis and sensor applications.

Agricultural Chemistry Applications

The compound's biological activity extends to agricultural chemistry, where it may be utilized as a pesticide or herbicide. Its efficacy against specific pathogens could provide an environmentally friendly alternative to conventional agrochemicals.

Table 1: Summary of Biological Activities

Notable Research Insights

- Antimicrobial Study : A study demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent.

- Anticancer Mechanism Investigation : Compounds structurally similar to this compound were shown to induce apoptosis in cancer cell lines, providing insights into their mechanism of action against tumors .

- Cholinesterase Inhibition Study : Research indicated that derivatives of this compound exhibited significant inhibitory effects on human butyrylcholinesterase (hBChE), which is relevant for developing treatments for Alzheimer’s disease.

Wirkmechanismus

The mechanism of action of 5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

1-Ethyl-5-methyl-1H-imidazole-2-carboxylic Acid

- Structure : Ethyl group at position 1, methyl at position 5, and carboxylic acid at position 2.

- Key Differences: The ethyl and methyl substituents increase steric hindrance compared to the ethoxycarbonyl group in the target compound. This reduces polarity and may limit interactions with hydrophilic biological targets. No significant hazards are reported for this compound .

5-Fluoro-1H-benzimidazole-2-carboxylic Acid

- Structure : Benzimidazole core (fused benzene and imidazole rings) with fluorine at position 5 and carboxylic acid at position 2.

- Key Differences: The fluorine atom, being electron-withdrawing, enhances electronegativity and may improve binding to electron-rich biological targets.

Heterocycle Modifications

5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic Acid

- Structure : Pyrrole ring substituted with ethoxycarbonyl (position 5) and carboxylic acid (position 2).

- Key Differences: Pyrrole lacks the two nitrogen atoms present in imidazole, reducing hydrogen-bonding capacity and altering aromaticity. This may decrease stability in acidic environments but improve compatibility with nonpolar targets .

3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic Acid

- Structure : Benzimidazole core with ethoxycarbonyl (position 5), a propyl-linked oxopyrrolidinyl group, and benzoic acid substituent.

- Key Differences : The extended alkyl chain and oxopyrrolidinyl group enhance solubility in organic solvents, while the benzoic acid moiety introduces additional hydrogen-bonding sites. This complexity may improve selectivity for enzyme inhibitors, such as those targeting proteases .

Functional Group Comparisons

2-(5-(Ethoxycarbonyl)pyridin-3-yl)thiophene-3-carboxylic Acid

- Structure : Pyridine-thiophene hybrid with ethoxycarbonyl (pyridine position 5) and carboxylic acid (thiophene position 3).

- Key Differences: The pyridine-thiophene system introduces conjugated π-electrons, enhancing UV absorption properties.

Physicochemical Properties

- Lipophilicity : Ethoxycarbonyl groups generally increase logP values compared to polar substituents like fluorine or hydroxyl. For example, 5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid is more lipophilic than 5-Fluoro-1H-benzimidazole-2-carboxylic acid, favoring membrane permeability .

- Solubility : Carboxylic acid groups enhance aqueous solubility at physiological pH. However, bulky substituents (e.g., ethyl or benzyl groups) can counteract this effect .

Data Tables

Table 1: Structural and Functional Comparison

Biologische Aktivität

5-(Ethoxycarbonyl)-1H-imidazole-2-carboxylic acid is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₄. It features an imidazole ring substituted with an ethoxycarbonyl group at the 5-position and a carboxylic acid at the 2-position. This unique arrangement enhances its reactivity and biological properties, making it a versatile molecule in organic synthesis and drug development.

Biological Activities

Research has demonstrated that imidazole derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Studies indicate that imidazole derivatives possess significant antimicrobial properties. For instance, N-alkylimidazole-2-carboxylic acids have shown enhanced activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis due to their low pKa values, which improve membrane penetration .

- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes. Its structural features allow it to interact effectively with enzyme active sites, potentially modulating their activity .

- Cancer Research : The role of heme oxygenase (HO) in cancer progression has been investigated, with some studies suggesting that imidazole derivatives could serve as inhibitors of HO-1, which is often overexpressed in cancerous cells. This inhibition may enhance the efficacy of existing anticancer therapies .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Reaction with Ethyl Chloroformate : The compound can be synthesized by reacting imidazole derivatives with ethyl chloroformate in the presence of a base like triethylamine. This method allows for the formation of the ethoxycarbonyl group efficiently.

- Continuous Flow Synthesis : In industrial settings, continuous flow synthesis methods are employed to produce the compound on a larger scale, ensuring consistent quality and minimizing purification steps.

Table 1: Summary of Biological Activities

Research Insights

A study focused on the antimicrobial properties of various N-alkylimidazole derivatives found that those with lower pKa values exhibited superior activity against bacterial strains. The research highlighted the importance of structural modifications in enhancing biological efficacy . Another significant investigation explored the potential of imidazole derivatives as enzyme inhibitors, providing insights into their mechanisms of action and binding affinities .

Q & A

Basic Question: What are the standard synthetic routes for 5-(ethoxycarbonyl)-1H-imidazole-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of ethyl glyoxylate with urea derivatives or via functionalization of pre-formed imidazole rings. Key steps include:

- Ethoxycarbonyl Introduction : Ethyl chloroformate is often used to install the ethoxycarbonyl group under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates using aqueous NaOH or LiOH, followed by acidification to precipitate the carboxylic acid .

Critical Parameters : Temperature control (<40°C) minimizes ester hydrolysis during synthesis. Solvent polarity (e.g., DMF vs. THF) affects reaction rates and regioselectivity. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Advanced Question: How can researchers resolve contradictions in spectral data (NMR, IR) for this compound across different studies?

Methodological Answer:

Contradictions often arise from tautomerism (imidazole ring proton shifts) or solvent effects. To address this:

- Dynamic NMR Studies : Perform variable-temperature NMR to identify tautomeric equilibria. For example, imidazole NH protons may exhibit broad peaks at room temperature but sharpen at low temperatures .

- DFT Calculations : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with computational models to confirm assignments. Discrepancies >10 cm⁻¹ suggest misassignment or impurities .

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns, ruling out co-eluting impurities .

Basic Question: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR in DMSO-d₆ resolves NH protons (δ 12–13 ppm) and ethoxycarbonyl CH₃ (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl carbons (C=O at ~160–170 ppm) .

- IR : Key peaks include O-H (carboxylic acid, ~2500–3000 cm⁻¹) and C=O (ester and acid, ~1700–1750 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity. Mobile phase: acetonitrile/0.1% TFA in water (70:30) .

Advanced Question: What strategies mitigate instability of the carboxylic acid group during long-term storage?

Methodological Answer:

- Anhydrous Storage : Store under argon at –20°C in amber vials to prevent hydrolysis of the ethoxycarbonyl group .

- Lyophilization : Freeze-dry the compound to remove residual solvents (e.g., water, DMSO) that accelerate degradation .

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., free imidazole or decarboxylated derivatives) .

Advanced Question: How can computational methods predict biological activity or reactivity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., histidine decarboxylase). Focus on hydrogen bonding between the carboxylic acid and catalytic residues .

- DFT for Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The imidazole C-2 position often shows high electrophilicity, making it reactive in cross-coupling reactions .

- MD Simulations : Assess solvation effects on tautomer stability in aqueous vs. non-polar environments .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous organic waste .

- Emergency Procedures : For inhalation exposure, move to fresh air and monitor for respiratory irritation. For skin contact, rinse with water for 15 minutes .

Advanced Question: How does the ethoxycarbonyl group influence the compound’s solubility and reactivity compared to methyl or phenyl analogs?

Methodological Answer:

- Solubility : The ethoxycarbonyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO) compared to methyl analogs. LogP values are ~1.2 (vs. ~2.5 for phenyl analogs) .

- Reactivity : The electron-withdrawing ethoxycarbonyl group activates the imidazole ring for electrophilic substitution at C-4, whereas methyl groups deactivate it. Kinetic studies show 2x faster bromination rates compared to 1-methyl analogs .

Advanced Question: What experimental approaches validate the compound’s role in enzyme inhibition studies?

Methodological Answer:

- Enzyme Assays : Use UV-Vis spectroscopy to monitor NADH depletion (e.g., lactate dehydrogenase inhibition) or fluorometric assays for protease inhibition. IC₅₀ values are typically determined via dose-response curves .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry between the compound and target enzymes .

- X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., carbonic anhydrase) to resolve binding modes at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.